N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide
Description
Properties
CAS No. |
339181-24-7 |
|---|---|
Molecular Formula |
C18H16F6N2OS |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methylpropylsulfanyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16F6N2OS/c1-10(2)9-28-15-5-11(3-4-25-15)16(27)26-14-7-12(17(19,20)21)6-13(8-14)18(22,23)24/h3-8,10H,9H2,1-2H3,(H,26,27) |
InChI Key |
VJJMUYPIUPWGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an appropriate amine under controlled conditions.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Ring with Trifluoromethyl Groups: This step typically involves the use of trifluoromethylated phenyl derivatives in coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with electron-rich sites, while the sulfanyl group can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compounds listed in the evidence share the N-[3,5-bis(trifluoromethyl)phenyl] moiety but differ in functional groups, substituents, and molecular weights. Below is a detailed comparison:
Functional Group Variations
- Target Compound : Contains a pyridine-4-carboxamide core with a sulfanyl (S-alkyl) group.
- Similar Compounds: Ureas: Di-surets (e.g., 111326-001G) feature a urea linkage (NHCONH) with dimethylamino-cyclohexyl substituents . Thioureas: Dyeser products (e.g., 111402-100MG) replace urea oxygen with sulfur (NHCSNH) and include larger substituents like dipentylamino-cyclohexyl groups .
Substituent Effects
- Di-surets: Smaller substituents (dimethylamino-cyclohexyl) result in lower molecular weights (~397 g/mol) compared to thioureas .
Trifluoromethyl Group Impact
All compounds share the 3,5-bis(trifluoromethyl)phenyl group, which imparts high electronegativity and lipophilicity. This group likely enhances membrane permeability and resistance to oxidative metabolism in vivo.
Data Table: Key Properties of Similar Compounds
| Compound ID | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Price (JPY/100 mg) |
|---|---|---|---|---|---|
| di-surets 111326-001G | Urea | C₁₇H₂₁F₆N₃O | 397.35 | 820242-14-6 | 28,800 (1g) |
| di-surets 135822-100MG | Urea | C₁₇H₂₁F₆N₃O | 397.35 | Not provided | 28,000 |
| Dyeser 111402-100MG | Thiourea | C₂₅H₃₇F₆N₃S | 525.63 | Not provided | 32,000 |
| Dyeser 135395-100MG | Thiourea | C₂₅H₃₇F₆N₃S | 525.63 | 1429516-79-9 | 32,200 |
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial resistance. This article reviews its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Trifluoromethyl groups : Enhancing lipophilicity and biological activity.
- Pyridine core : Known for its role in various biological systems.
- Sulfanyl group : Implicated in interactions with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study focused on liver cancer cells (HepG2 and Hep3B) demonstrated that this compound:
- Inhibited cell growth : Concentrations ranging from 1 to 10.8 µM led to reduced proliferation over time.
- Induced apoptosis : The compound triggered apoptosis in a concentration-dependent manner, linked to the upregulation of pro-apoptotic genes and downregulation of STAT3 signaling pathways .
- In vivo efficacy : Animal studies showed that administration at 5 mg/kg effectively inhibited tumor growth, corroborating in vitro findings .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Against Drug-Resistant Bacteria : It has shown effective inhibition against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies reported minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL for certain derivatives containing the trifluoromethyl group .
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with critical metabolic pathways, although specific pathways require further elucidation.
Case Study 1: Liver Cancer Cell Lines
A detailed investigation into the effects of this compound on liver cancer cells revealed that:
- Concentration Dependence : Higher concentrations resulted in more pronounced inhibitory effects on cell viability.
- Gene Expression Changes : The treatment altered the expression levels of genes involved in apoptosis and cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
In a series of experiments assessing the compound's ability to combat resistant bacterial strains:
- Efficacy Against Biofilms : The compound demonstrated significant biofilm eradication capabilities against S. aureus and E. faecalis.
- Comparative Analysis : When compared to standard antibiotics like vancomycin, the compound showed superior activity at lower concentrations, highlighting its potential as a novel therapeutic agent.
Data Tables
| Activity Type | Target Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | HepG2, Hep3B | 1 - 10.8 µM | Inhibition of growth; apoptosis |
| Antimicrobial | MRSA | 1 - 16 µg/mL | Biofilm eradication |
| Antimicrobial | E. faecalis | 1 - 4 µg/mL | Biofilm eradication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
